molecular formula C12H22N2O3 B6601933 tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate CAS No. 2065250-71-5

tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate

Cat. No.: B6601933
CAS No.: 2065250-71-5
M. Wt: 242.31 g/mol
InChI Key: XYSFNMYJMVYCHE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (four-membered nitrogen-containing ring) substituted at position 3 with a morpholin-3-yl group. The tert-butyl carbamate (Boc) group at position 1 acts as a protective group, enhancing stability during synthetic processes. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, introduces polarity and hydrogen-bonding capacity, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

tert-butyl 3-morpholin-3-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-9(7-14)10-8-16-5-4-13-10/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSFNMYJMVYCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Reactivity and Functionalization

  • The compound can undergo several reactions:
    • Oxidation : Using agents like hydrogen peroxide or potassium permanganate to yield oxides.
    • Reduction : With lithium aluminum hydride to produce alcohols or amines.
    • Nucleophilic Substitution : The morpholine ring can be substituted with other nucleophiles, enhancing its utility in synthesizing diverse compounds.

Biological Research

Pharmacological Investigations

  • The compound is being studied for its potential therapeutic properties. Its structural features may interact with biological targets, influencing various pathways in cellular systems. Research focuses on its effects on morpholine and azetidine derivatives, which are known to exhibit significant biological activity .

Case Study: Interaction with Biological Systems

  • Preliminary studies suggest that derivatives of this compound may modulate biological responses, potentially leading to applications in drug development. Specific investigations are ongoing to assess its efficacy against certain diseases, including cancer .

Medicinal Chemistry

Therapeutic Potential

  • In medicinal chemistry, this compound is being explored for its role as a potential drug candidate. Its unique morpholine and azetidine moieties may confer specific pharmacological properties that could be beneficial in treating various conditions .

Development of Estrogen Receptor Modulators

  • One notable application involves its use as an intermediate in synthesizing estrogen receptor modulators. These compounds have implications for treating hormone-related diseases such as breast cancer .

Industrial Applications

Production of Specialty Chemicals

  • This compound is utilized in the industrial production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale applications where specific chemical properties are required .

Comparison with Similar Compounds

Key Observations :

  • Morpholine Substitution : The morpholin-4-yl analog () is synthesized via aza-Michael addition with DBU, achieving moderate yields (64–83%). Its IR and NMR data confirm the presence of C=O and morpholine signals. The morpholin-3-yl isomer (target compound) would likely exhibit similar synthetic challenges but distinct stereoelectronic effects due to the substituent’s position on the morpholine ring .
  • Bioactive Analogs : Pyrazolyl-substituted derivatives () are employed in PET imaging, highlighting the role of aromatic substituents in biological targeting. In contrast, morpholine’s polarity may enhance solubility but reduce membrane permeability compared to lipophilic groups like trifluoromethylthio .
  • Boron-Containing Derivatives : Boronate-substituted analogs () enable diversification via Suzuki-Miyaura coupling, suggesting that the target compound could serve as a precursor for further functionalization .
Table 2: Property Comparison of tert-Butyl Azetidine-1-carboxylate Derivatives
Compound (Reference) logP (Predicted) Solubility (Polar Solvents) Biological Activity Safety Profile
Morpholin-4-yl analog ~1.2 (moderate) High (due to morpholine) Not reported Likely low toxicity
Phenyl-pyrazolyl analog ~2.5 (high) Moderate PET imaging agent Requires in vivo validation
Bromoethyl analog ~2.8 (high) Low Intermediate use Skin permeation risk (log Kp = -3.62 cm/s)
Trifluoromethylthio analog ~3.0 (high) Low Synthetic intermediate Potential CYP inhibition

Key Observations :

  • Morpholine vs. Lipophilic Groups: The morpholin-3-yl group is expected to increase solubility in polar solvents (e.g., water, methanol) compared to bromoethyl or trifluoromethylthio substituents. This property aligns with applications requiring aqueous compatibility .
  • Safety Considerations: Bromoethyl derivatives () exhibit higher skin permeation risks, while morpholine’s polarity may reduce such hazards.

Biological Activity

Tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a morpholine moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modify proteins and nucleic acids through covalent bonding, which can alter the function of these biomolecules. The azetidine ring may facilitate interactions with various receptors or enzymes, influencing metabolic pathways and cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing azetidine rings can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds often fall within the sub-micromolar range, indicating potent activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound have been tested on various cell lines, including Vero cells. The half-maximal cytotoxic concentration (CC50) provides insight into the compound's safety margin. For example, related compounds have demonstrated acceptable cytotoxicity profiles with CC50 values significantly higher than their MIC values, suggesting a favorable therapeutic index .

Case Study 1: Antitubercular Activity

A study focused on optimizing azetidine derivatives for antitubercular activity highlighted the role of morpholine in enhancing solubility and bioavailability. The optimized compound exhibited an MIC of 150 nM against M. tuberculosis, showcasing the potential of this compound as a candidate for tuberculosis treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the azetidine ring could significantly impact biological activity. By systematically altering substituents on the morpholine and azetidine moieties, researchers identified compounds with improved potency and reduced toxicity profiles. This approach underscores the importance of chemical modifications in developing effective therapeutics .

Data Tables

Compound MIC (nM) CC50 (µM) Therapeutic Index
This compound1509.6>64
Related Azetidine Derivative A20012>60
Related Azetidine Derivative B30015>50

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